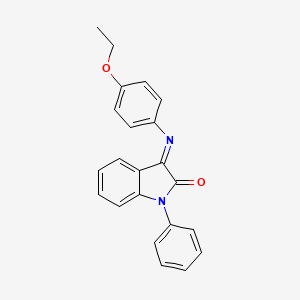
3-(4-Ethoxyphenyl)imino-1-phenylindol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives, such as the one you mentioned, are a significant class of compounds in medicinal chemistry due to their wide range of biological activities . They are often used in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of indole derivatives is a topic of considerable interest. For example, one method involves the condensation reaction of isatin and 4-aminophenol . Another approach involves a Buchwald-Hartwig type coupling and a base-promoted intramolecular nucleophilic reaction .Molecular Structure Analysis
The molecular structure of indole derivatives can be confirmed by various spectroscopic methods such as IR and NMR . The X-ray structural analysis can also be used .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For instance, they can participate in multicomponent reactions to synthesize various heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be determined using various analytical techniques. For example, the molecular weight, hydrogen bond donor and acceptor count, and rotatable bond count can be computed .Applications De Recherche Scientifique
Antimicrobial Activities
Research focusing on the design and synthesis of Schiff base derivatives, including those with imino groups, has highlighted their potent antimicrobial activities. For instance, Zhao et al. (2012) synthesized 1,2,3-triazole derivatives showing significant antimicrobial properties against various pathogens, suggesting the potential of similar imino compounds in developing new antimicrobial agents (Xu Zhao et al., 2012).
Liquid Crystalline Properties
The study of Schiff base-ester systems and their mesomorphic properties has been a subject of interest. For example, Altowyan et al. (2021) investigated new mesomorphic series exhibiting nematic phases, revealing how the structural variations affect the mesophase's temperature range and stability. This research underscores the significance of such compounds in the field of liquid crystals and materials science (A. Altowyan et al., 2021).
Synthesis of Novel Materials
Schiff bases and their derivatives have been explored for the synthesis of new materials with advanced properties. Studies like that by Wang et al. (2003), which focused on the synthesis and characterization of phenoxy imino compounds, contribute to the understanding of molecular structures and potential applications in material science (Leyong Wang et al., 2003).
Nonlinear Optical (NLO) Properties
The exploration of imine compounds for NLO applications has shown promising results. Ashfaq et al. (2022) synthesized halo-functionalized crystalline Schiff base compounds, demonstrating significant NLO properties through comprehensive structural elucidation and quantum chemical calculations. This highlights the potential of similar compounds in NLO applications (Muhammad Ashfaq et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)imino-1-phenylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-2-26-18-14-12-16(13-15-18)23-21-19-10-6-7-11-20(19)24(22(21)25)17-8-4-3-5-9-17/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADDKCXMFDEECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
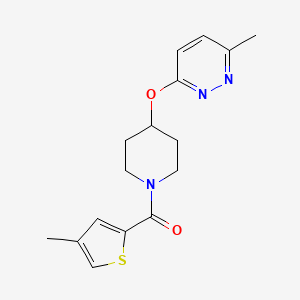
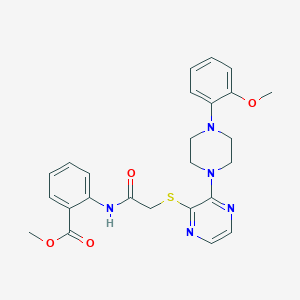
![N-(cyclopropylmethyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2921301.png)
![benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate](/img/structure/B2921304.png)
![5-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxamide](/img/structure/B2921307.png)
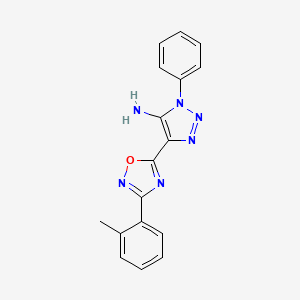

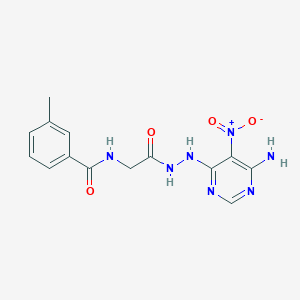


![8-chloro-2-[(2-chlorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2921314.png)
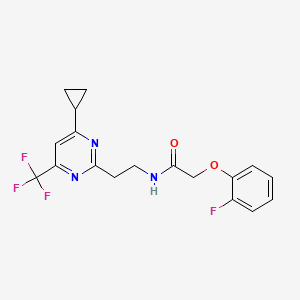
![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2921316.png)
![4,6-Dimethyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2921317.png)
